Product packaging for 3-Bromothiophene-2-sulfonamide(Cat. No.:CAS No. 856352-92-6)

3-Bromothiophene-2-sulfonamide

Cat. No.: B2394771
CAS No.: 856352-92-6
M. Wt: 242.11
InChI Key: RRCNZYMFYRZBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromothiophene-2-sulfonamide (CAS 856352-92-6) is a high-value organosulfur compound serving as a key synthetic intermediate in medicinal chemistry and antibacterial research. This chemical features a bromine atom and a sulfonamide group on a thiophene ring, making it a versatile precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Recent investigative studies highlight its significant potential in combating antimicrobial resistance. Derivatives of this compound have demonstrated potent in vitro activity against challenging, multidrug-resistant bacterial strains, including New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . One study reported a synthesized derivative exhibiting a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL against NDM-1-KP ST147, indicating strong antibacterial potency . In-silico molecular docking analyses suggest that these derivatives exert their effects through hydrogen bond and hydrophobic interactions with bacterial target proteins . As a sulfonamide, its derivatives are known to act as competitive antagonists in the folic acid synthesis pathway, leading to a bacteriostatic effect . Researchers value this compound for developing new therapeutic agents against drug-resistant pathogens. CAS Number: 856352-92-6 Molecular Formula: C 4 H 4 BrNO 2 S 2 Molecular Weight: 242.11 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNO2S2 B2394771 3-Bromothiophene-2-sulfonamide CAS No. 856352-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNZYMFYRZBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromothiophene 2 Sulfonamide and Its Derivatives

Synthetic Pathways to 3-Bromothiophene-2-sulfonamide

The creation of this compound primarily relies on a strategic sequence of reactions, often starting with the formation of a key intermediate, 3-bromothiophene-2-sulfonyl chloride.

Strategies Involving 3-Bromothiophene-2-sulfonyl Chloride as a Precursor

A common and effective route to this compound involves the use of 3-bromothiophene-2-sulfonyl chloride as a direct precursor. google.comfluorochem.co.uk This sulfonyl chloride can be synthesized from 3-bromothiophene (B43185) through a process of direct lithiation followed by treatment with sulfur dioxide (SO2) and then an N-chlorinating agent like N-chlorosuccinimide (NCS). semanticscholar.org Once obtained, the 3-bromothiophene-2-sulfonyl chloride can be readily converted to the corresponding sulfonamide. For instance, amidation of the sulfonyl chloride with methylamine (B109427) in the presence of a base such as triethylamine (B128534) can yield the N-methylated sulfonamide. vulcanchem.com

In a specific example, N-[(tert-Butoxy)carbonyl]3-bromothiophene-2-sulfonamido 2,2-dimethylpropanoate was synthesized from 3-bromothiophene-2-sulfonyl chloride and sodium hydride. google.com This highlights the utility of the sulfonyl chloride intermediate in accessing a variety of N-substituted sulfonamide derivatives.

Preparation of the 3-Bromothiophene Core

Alternative, albeit sometimes more complex, methods for preparing 3-bromothiophene include:

The Grignard entrainment method to remove the α-bromines from 2,3,5-tribromothiophene. orgsyn.org

Halogen-metal interconversion with n-butyllithium followed by hydrolysis. orgsyn.org

Simultaneous debromination and decarboxylation of 4,5-dibromo-2-thiophenecarboxylic acid. orgsyn.org

Isomerization of 2-bromothiophene (B119243) using an excess of sodamide in liquid ammonia (B1221849), followed by quenching with ammonium (B1175870) chloride. tandfonline.com

Catalytic isomerization of 2-bromothiophene using catalysts like acidic zeolite molecular sieve ZSM-5. google.com

Derivatization and Functionalization Strategies for this compound Analogues

Once this compound is synthesized, its structure can be further elaborated through various chemical transformations to create a library of analogues. These modifications are crucial for modulating the compound's properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the thiophene (B33073) ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromothiophene derivative with a variety of boronic acids or their esters. nih.govresearchgate.net

This powerful technique has been successfully applied to synthesize a range of 5-arylthiophene-2-sulfonylacetamide derivatives. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate. nih.govnih.gov The choice of solvent and reaction conditions can be optimized to achieve good to moderate yields. For example, the Suzuki-Miyaura coupling of N-((5-bromothiophen-2-yl)sulfonyl)acetamide with different aryl boronic acids has been carried out in a solvent/water mixture at elevated temperatures. nih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the aryl boronic acid. Electron-withdrawing groups tend to enhance the reaction efficiency, while electron-donating groups may lead to reduced yields. smolecule.com A highly efficient catalytic system for the Suzuki-Miyaura cross-coupling of bromothiophenes involves the use of palladium(II) acetate (B1210297) and the ligand dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane (SPhos), which allows for low catalyst loadings. semanticscholar.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Bromothiophene SubstrateCoupling PartnerCatalyst SystemProductYield
N-((5-bromothiophen-2-yl)sulfonyl)acetamideAryl boronic acids/estersPd(PPh₃)₄, K₃PO₄5-arylthiophene-2-sulfonylacetamidesModerate to very good nih.govresearchgate.net
5-bromo-N-propylthiophene-2-sulfonamideAryl boronic acidsPd(PPh₃)₄, K₃PO₄5-aryl-N-propylthiophene-2-sulfonamides56-72% nih.gov
Various bromothiophenesCyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄Cyclopropylthiophenes69-93% semanticscholar.org

N-Alkylation of the Sulfonamide Moiety

The sulfonamide nitrogen provides another site for functionalization through N-alkylation. This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the molecule's physicochemical properties. A common method for N-alkylation involves treating the sulfonamide with an alkyl halide, such as an alkyl bromide, in the presence of a base. nih.gov

For example, 5-bromothiophene-2-sulfonamide (B1270684) can be reacted with various alkyl bromides in dimethylformamide (DMF) using lithium hydride (LiH) as the base to yield N-alkyl derivatives. nih.gov The yield of this reaction can be influenced by the steric bulk of the alkylating agent. For instance, reactions with bromoethane (B45996) and 1-bromopropane (B46711) have been reported to give good yields, while the use of the bulkier isopropyl bromide resulted in a lower yield due to steric hindrance. nih.gov

Table 2: N-Alkylation of 5-Bromothiophene-2-sulfonamide

Alkylating AgentBaseSolventProductYield
BromoethaneLiHDMF5-bromo-N-ethylthiophene-2-sulfonamide72% nih.gov
1-BromopropaneLiHDMF5-bromo-N-propylthiophene-2-sulfonamide78% nih.gov
Isopropyl bromideLiHDMF5-bromo-N-isopropylthiophene-2-sulfonamide62% nih.gov

N-Acylation of the Sulfonamide Group

N-acylation is another important derivatization strategy for the sulfonamide moiety, leading to the formation of N-acylsulfonamides. These derivatives are of interest due to their presence in various biologically active molecules. nih.gov The N-acylation can be achieved by reacting the sulfonamide with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride.

A common method involves the reaction of the sulfonamide with an acid anhydride, like acetic anhydride, often in the presence of an acid catalyst such as sulfuric acid. nih.gov This approach has been used to synthesize N-((5-bromothiophen-2-yl)sulfonyl)acetamide. nih.gov Lewis acids like zinc chloride (ZnCl₂) have also been shown to efficiently catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions. researchgate.net

Hydrolysis Reactions of Sulfonamide Bonds

The stability of the sulfonamide bond is a critical factor in the chemical behavior of this compound and its derivatives. Generally, sulfonamides are recognized for their considerable stability compared to carboxamides, particularly towards hydrolysis. nih.gov However, under certain conditions, the sulfonamide linkage can be cleaved.

The hydrolysis of sulfonamides can proceed via two primary mechanisms: cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond. sigmaaldrich.com The reaction pathway is significantly influenced by the pH of the solution and the temperature. Acidic conditions are known to promote the hydrolysis of sulfonamides. researchgate.netacsgcipr.org In an acidic environment, protonation of the amine group can render the sulfonic group a more reactive site for nucleophilic attack, favoring S-N bond cleavage. sigmaaldrich.comacsgcipr.org This process results in the formation of the corresponding sulfonic acid and amine. For this compound, this would theoretically yield 3-bromothiophene-2-sulfonic acid and ammonia.

Table 1: General Conditions Influencing Sulfonamide Bond Hydrolysis

FactorInfluence on Hydrolysis RatePrimary Cleavage Pathway(s)Resulting Products
Low pH (Acidic) IncreasedS-N Bond Cleavage, C-S Bond CleavageSulfonic Acid + Amine, Aniline derivative
Neutral pH Generally Stable--
High pH (Alkaline) Very Slow/Stable--
Increased Temperature IncreasedS-N Bond Cleavage, C-S Bond CleavageSulfonic Acid + Amine, Aniline derivative

Oxidative Amination for Advanced Sulfondiimidamide Structures

A modern and modular approach for the synthesis of sulfondiimidamides, which are aza-analogues of sulfonamides, involves a two-step process starting from organometallic reagents. This methodology has been successfully applied to prepare a sulfondiimidamide derivative of a thiophene-based structure, highlighting its relevance to this compound chemistry. nih.govresearchgate.net Sulfondiimidamides are of increasing interest in medicinal chemistry as they offer opportunities to modulate the properties of sulfonamide-containing molecules by replacing the oxygen atoms with nitrogen. nih.govrsc.org

Formation of the Primary Sulfinamidine: An organometallic reagent, such as an organolithium or Grignard reagent derived from an aryl or heteroaryl halide, is reacted with an unsymmetrical sulfurdiimide. For a thiophene derivative, this would involve the initial formation of a lithiated thiophene. Specifically, a process starting from 2-bromothiophene has been demonstrated to yield the corresponding primary sulfinamidine. nih.govresearchgate.net

Iodine(III)-Mediated Oxidative Amination: The resulting primary sulfinamidine is then treated with an amine in the presence of a hypervalent iodine reagent, such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), and a base like triethylamine (Et₃N). nih.govresearchgate.net This oxidative amination step transforms the primary sulfinamidine into the target N-H sulfondiimidamide in good yields. nih.gov

This method is notable for its operational simplicity, broad substrate scope, and good functional group tolerance. nih.govrsc.org It has been used to synthesize derivatives of known medicinal agents, underscoring its utility in drug discovery. nih.govresearchgate.net For instance, a sulfondiimidamide derivative of the investigational melanoma drug tasisulam (B1682931) was prepared starting from 2-bromothiophene, where the primary sulfinamidine was obtained in a 60% yield. nih.govresearchgate.net

Table 2: Synthesis of Sulfondiimidamides via Oxidative Amination

Starting MaterialKey ReagentsProduct TypeReported YieldReference
Primary SulfinamidinePhI(OAc)₂, Amine, Et₃NN-H SulfondiimidamideGenerally good to excellent (e.g., 93% for a model system) nih.govresearchgate.net
2-Bromothiophene derivative1. Organolithium formation, sulfurdiimide addition2. Diallylamine, PhI(OAc)₂Primary SulfinamidineDiallyl-protected Sulfondiimidamide60% (for sulfinamidine) nih.govresearchgate.net

Other Coupling Reactions (e.g., Aromatic Coupling with N-Arylmethanesulfonamides)

Beyond the modification of the sulfonamide group itself, the thiophene ring of this compound is amenable to various coupling reactions, allowing for the introduction of diverse substituents. These reactions are crucial for building molecular complexity and exploring the structure-activity relationships of these compounds.

A notable example is the aromatic coupling with N-arylmethanesulfonamides . A method has been described for the coupling of 3-bromothiophene at its 2-position with N-arylmethanesulfonamides, mediated by iodobenzene (B50100) diacetate. sigmaaldrich.com This reaction provides a direct route to N-(2-(3-bromothiophen-2-yl)phenyl)methanesulfonamides.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination , are powerful tools for the functionalization of bromo-substituted thiophenes. mdpi.comwikipedia.orgresearchgate.net

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds. 5-Bromothiophene-2-sulfonamide has been shown to react with various aryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) to yield 5-arylthiophene-2-sulfonamides. mdpi.comresearchgate.netnih.gov This reaction is generally carried out under mild conditions and demonstrates good functional group tolerance. mdpi.compreprints.org

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. acsgcipr.orgwikipedia.org While the direct C-N coupling of sulfonamides can be challenging due to their lower nucleophilicity compared to amines, specialized catalyst systems have been developed to facilitate this transformation. thieme-connect.com Nickel-catalyzed electrochemical methods have also been reported for the cross-coupling of aryl halides with sulfonamides, with thiophene-2-sulfonamide (B153586) being a viable substrate. nih.gov These reactions open up pathways to N-aryl and N-heteroaryl derivatives of this compound.

Table 3: Overview of Coupling Reactions for Thiophene Sulfonamides

Reaction TypeCoupling PartnersCatalyst/ReagentProduct TypeReference
Aromatic Coupling3-Bromothiophene, N-ArylmethanesulfonamideIodobenzene diacetateN-(2-(3-bromothiophen-2-yl)phenyl)methanesulfonamides sigmaaldrich.com
Suzuki-Miyaura Coupling5-Bromothiophene-2-sulfonamide, Aryl boronic acid/esterPd(PPh₃)₄, K₃PO₄5-Arylthiophene-2-sulfonamides mdpi.comresearchgate.net
Buchwald-Hartwig AminationAryl halide, SulfonamidePalladium catalyst, Ligand, BaseN-Aryl sulfonamides wikipedia.orgthieme-connect.com
Nickel-Catalyzed C-N CouplingAryl halide, Thiophene-2-sulfonamideNickel catalyst (electrochemical)N-Arylthiophene-2-sulfonamides nih.gov

Spectroscopic and Structural Elucidation Studies of 3 Bromothiophene 2 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 3-bromothiophene-2-sulfonamide derivatives by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For this compound, the ¹H NMR spectrum is expected to show two distinct signals for the thiophene (B33073) ring protons. These protons, located at the C4 and C5 positions, appear as doublets due to coupling with each other. The electron-withdrawing nature of the sulfonamide group at C2 and the bromine atom at C3 significantly influences their chemical shifts. The protons of the primary amine (-NH₂) in the sulfonamide group typically appear as a broad singlet. rsc.org

In the ¹³C NMR spectrum, four signals are anticipated for the thiophene ring carbons. The carbons directly attached to the electron-withdrawing sulfonamide (C2) and bromine (C3) groups are expected to be shifted downfield. The precise chemical shifts can be predicted based on data from analogous structures like 3-bromothiophene (B43185) and other substituted thiophene sulfonamides. rsc.orgrsc.orgchemicalbook.com Aromatic carbons in similar sulfonamide derivatives typically show signals in the region of 111–160 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of related thiophene compounds.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹HH4~7.2 - 7.4Doublet
¹HH5~7.6 - 7.8Doublet
¹H-NH₂Variable (broad singlet)Singlet (broad)
¹³CC2~145 - 150Singlet
¹³CC3~115 - 120Singlet
¹³CC4~130 - 135Singlet
¹³CC5~128 - 132Singlet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for the presence of the sulfonamide and thiophene moieties. nih.gov

The most recognizable bands for the sulfonamide group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically strong and appear in distinct regions of the spectrum. mdpi.com The N-H stretching vibrations of the primary sulfonamide group are also prominent. mdpi.com Theoretical studies on thiophene sulfonamide derivatives have helped to assign these vibrational modes precisely. mdpi.com

Table 2: Characteristic IR Absorption Bands for Thiophene Sulfonamide Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
-NH₂N-H Stretching3610 - 3590Medium-Strong
Thiophene RingC-H Stretching~3100Medium
Sulfonamide (-SO₂NH₂)S=O Asymmetric Stretching1380 - 1360Strong
Thiophene RingC=C Stretching1540 - 1505Medium
Sulfonamide (-SO₂NH₂)S=O Symmetric Stretching1192 - 1130Strong
Thiophene RingC-S Stretching~700Medium

Data compiled from studies on various thiophene sulfonamide derivatives. mdpi.comsrce.hrresearchgate.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.

While the specific crystal structure for this compound is not publicly documented, analysis of closely related thiophene sulfonamide derivatives provides a strong model for its expected solid-state conformation. For example, the high-resolution X-ray crystal structure of human carbonic anhydrase II in complex with 5-[(4-chlorobenzyl)sulfanyl]thiophene-2-sulfonamide has been determined, showcasing the geometry of the thiophene-2-sulfonamide (B153586) core. rcsb.org Such studies reveal that the sulfonamide and thiophene moieties adopt specific conformations to optimize packing and intermolecular interactions. nih.govacs.org

Table 3: Representative Crystallographic Data for a Thiophene Sulfonamide Derivative Data for the hCA II complex with 5-[(4-chlorobenzyl)sulfanyl]thiophene-2-sulfonamide. rcsb.org

Parameter Value
Crystal System Orthorhombic
Space Group P 21 21 21
a (Å) 48.06
b (Å) 87.89
c (Å) 106.33
α, β, γ (°) 90, 90, 90
Resolution (Å) 1.17

The crystal packing of sulfonamides is heavily influenced by a network of intermolecular interactions. nih.gov The most significant of these are the hydrogen bonds formed by the sulfonamide group (-SO₂NH₂). The amine protons act as hydrogen bond donors, while the sulfonyl oxygens act as acceptors. researchgate.net These interactions typically lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers with an R²₂(8) graph-set motif or extended chains. acs.orgresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions. uzicps.uz

Table 4: Typical Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Sulfonamide Derivatives

Contact Type Contribution Range (%) Significance
H···H28 - 55Represents the large surface area of hydrogen atoms. nih.govuzicps.uz
O···H / H···O19 - 29Corresponds to N-H···O and C-H···O hydrogen bonds. nih.govnih.gov
C···H / H···C7 - 37Indicates C-H···π and other van der Waals interactions. nih.govnih.gov
C···C~5Suggests the presence of π-π stacking interactions. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 3 Bromothiophene 2 Sulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to thiophene (B33073) sulfonamide derivatives to understand their fundamental properties. mdpi.com

Elucidation of Electronic Structures and Molecular Reactivity Descriptors

DFT calculations are instrumental in determining the optimized geometries, including bond lengths and angles, of thiophene sulfonamide derivatives. For a series of thiophene sulfonamides, calculations at the B3LYP/6-311G(d,p) level of theory have provided detailed geometric parameters. researchgate.net For instance, the intramolecular distances of the S=O and S-NH2 bonds in the sulfonamide group are calculated to be in the ranges of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.com The bond angles, such as O=S-NH2 and O=S=O, have also been determined and found to be in close agreement with experimental values. mdpi.com

From the electronic structure, various molecular reactivity descriptors can be calculated. These include chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). mdpi.comresearchgate.net These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and provide quantitative measures of the molecule's stability and reactivity. mdpi.com A higher HOMO energy suggests a greater propensity to react with electrophiles, while a lower LUMO energy indicates a higher reactivity towards nucleophiles. mdpi.com The relative stability of these compounds is supported by a large HOMO-LUMO gap, low chemical softness, and high hardness. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Band Gaps)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic and optical properties of molecules. nih.govresearchgate.net The HOMO and LUMO are the key orbitals involved in chemical reactions and molecular interactions. nih.gov The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical parameter that provides information about the kinetic stability of a compound. mdpi.comnih.gov A larger band gap generally implies higher stability. mdpi.com For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. mdpi.com The distribution of the isodensity surfaces of these orbitals is typically concentrated on the thiophene and any attached aromatic moieties. nih.gov The presence of electron-donating or electron-withdrawing substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the band gap. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Thiophene Sulfonamide Derivatives.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamide Derivative 1-7.18-4.772.41
Thiophene Sulfonamide Derivative 2--4.57
Thiophene Sulfonamide Derivative 3--3.99
Thiophene Sulfonamide Derivative 4--4.59
Thiophene Sulfonamide Derivative 5--3.96

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net

Typically, red-colored regions indicate the most negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. researchgate.netmdpi.com Conversely, blue-colored regions represent the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netmdpi.com Green areas signify regions of neutral potential. researchgate.net

For thiophene sulfonamide derivatives, MEP maps have shown that the most negative potential is often located on the oxygen atoms of the sulfonamide group, making them likely sites for interaction with electron-deficient species. mdpi.comresearchgate.net The most positive potential is frequently found on the hydrogen atom of the NH2 group, identifying it as a potential site for nucleophilic attack. mdpi.comresearchgate.net MEP analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding, and can guide the design of enzyme inhibitors by identifying key interaction points. nih.govmdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 3-bromothiophene-2-sulfonamide, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking studies have been employed to investigate the binding of thiophene sulfonamide derivatives to the active sites of various enzymes, including urease and carbonic anhydrase. smolecule.com These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have been docked into the active site of urease. The results indicate that the sulfonamide group and the thiophene ring play crucial roles in binding, forming hydrogen bonds and π-π stacking interactions with key amino acid residues in the enzyme's active site. smolecule.com Similarly, docking studies with bacterial proteins have shown that these compounds can form favorable hydrogen bonds and hydrophobic interactions, which is consistent with their observed antibacterial activity. The bromoacetyl group in compounds like 3-(2-bromoacetyl)thiophene-2-sulfonamide (B597646) is predicted to form covalent bonds with nucleophilic residues in the target protein, leading to irreversible inhibition.

Assessment of Binding Affinities with Biological Macromolecules

Beyond predicting the binding mode, molecular docking can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. This value helps in ranking potential inhibitors and prioritizing them for further experimental testing.

Studies on thiophene sulfonamide derivatives have reported a range of binding affinities for different biological targets. For instance, derivatives of 5-bromothiophene-2-sulfonamide have shown promising binding scores against urease, with some exhibiting IC50 values in the micromolar range. The binding affinity is influenced by the nature and position of substituents on the thiophene ring and the sulfonamide group. For example, the introduction of different aryl groups via Suzuki-Miyaura cross-coupling reactions can significantly alter the binding affinity and inhibitory potency. These computational predictions of binding affinity are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Molecular Docking and Biological Activity Data for Selected Thiophene Sulfonamide Derivatives.
Compound DerivativeTargetPredicted Binding Affinity/Activity
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamideUreaseIC50: 17.1 µg/mL
5-Bromo-4-methylthiophene-2-sulfonamide DerivativesUreaseIC50 values: 12.3–45.8 µM
5-bromo-N-propylthiophene-2-sulfonamide (3b)NDM-1-KP ST147 protein (PDB ID: 5N5I)MIC: 0.39 μg/mL, MBC: 0.78 μg/mL

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. The simulation calculates the trajectory of each particle by solving Newton's equations of motion, where the forces between particles and their potential energy are defined by a molecular mechanics force field. This technique allows researchers to observe how a molecule's conformation (its three-dimensional shape) changes and how it interacts and binds with other molecules, such as biological targets like proteins or enzymes.

Conformational Dynamics: Had there been studies on this compound, MD simulations would have been instrumental in exploring its conformational landscape. The molecule is not static; the sulfonamide group and the thiophene ring can rotate around the carbon-sulfur bond. MD simulations would track these movements, identifying the most stable (lowest energy) conformations and the energy barriers between different conformational states. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into the binding site of a target protein.

Binding Dynamics: Furthermore, if this compound were being investigated as a potential drug, MD simulations would be used to model its interaction with its target protein. These simulations can reveal the precise binding mode, showing which amino acid residues in the protein interact with the compound. Key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound in the binding pocket would be identified.

A typical output from such a study would include data tables summarizing these interactions and metrics like the root-mean-square deviation (RMSD) of the molecule's position over the simulation time, which indicates the stability of the binding. Binding free energy calculations, often performed using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), would quantify the strength of the interaction.

While research exists on related compounds, such as derivatives of 5-bromothiophene-2-sulfonamide researchgate.netresearchgate.net, the specific data for the 3-bromo isomer is not available in the reviewed literature. These studies on related molecules demonstrate the utility of MD simulations in understanding structure-activity relationships and guiding the design of new therapeutic agents diva-portal.org. However, due to the strict focus of this article on this compound, the findings from these related studies cannot be presented here.

Biological Activity Profiling and Mechanistic Investigations of 3 Bromothiophene 2 Sulfonamide Analogues

Enzyme Inhibition Studies

Beyond their antibacterial effects, 3-bromothiophene-2-sulfonamide analogues have been evaluated as inhibitors of various clinically relevant enzymes.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in various physiological processes. Thiophene-2-sulfonamide (B153586) was among the earliest and most effective heterocyclic sulfonamides identified as a CAI. nih.gov

Studies on various analogues have shown that the thiophene (B33073) sulfonamide scaffold potently inhibits several human (h) CA isoforms, including hCA I, II, IX, and XII. The physiologically dominant hCA II is often a primary target for inhibition in the treatment of conditions like glaucoma. Many newly synthesized thiophene sulfonamide derivatives exhibit significant inhibition of hCA II, with inhibition constants (Kᵢ) in the low nanomolar range, indicating high potency.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Sulfonamide Analogues

Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM)
Acetazolamide (Standard) 250 12 25 5.7
Compound 8 49 4.8 9.7 21
Compound 13 225 2.4 48 14

Data is illustrative of the potential of sulfonamides as CA inhibitors.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity in certain bacteria, such as Helicobacter pylori, is linked to human diseases. Thiophene sulfonamide derivatives have emerged as effective inhibitors of this enzyme.

Research has shown that 5-aryl thiophenes containing sulfonylacetamide moieties, derived from a thiophene sulfonamide scaffold, display significant urease inhibition. Similarly, analogues synthesized via Suzuki coupling reactions from 5-bromothiophene-2-sulfonamide (B1270684) have demonstrated moderate to potent inhibitory activity. The introduction of different aryl groups allows for modulation of this inhibitory potential.

Table 3: Urease Inhibition by 5-Aryl Thiophene Sulfonamide Analogues

Compound Structure IC₅₀
5-(4-fluorophenyl)thiophene-2-sulfonamide 5-Arylthiophene-2-sulfonamide 12.3 µM
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide 5-Arylthiophene-2-sulfonylacetamide 17.1 µg/mL

Data sourced from related studies on thiophene sulfonamide derivatives.

Human serum paraoxonase-1 (hPON1) is an HDL-associated enzyme that plays a protective role against oxidative stress and hydrolyzes organophosphates. The inhibition of this enzyme can be a significant factor in toxicological and pharmacological assessments.

Studies have demonstrated that various sulfonamides can act as inhibitors of hPON1, exhibiting different mechanisms, including competitive, non-competitive, and mixed-type inhibition. For a range of sulfonamides, IC₅₀ values have been reported between 24.10 and 201.45 μM. While extensive research specifically on this compound analogues against hPON1 is not widely available, related compounds containing a thiophene ring have been investigated. For instance, tienilic acid, a diuretic agent containing a thiophene ring, has been shown to inhibit PON1. This suggests that the thiophene scaffold can be incorporated into molecules that interact with this enzyme.

Table 4: Inhibition of Human Serum Paraoxonase-1 (hPON1) by General Sulfonamides

Compound Class IC₅₀ Range (µM) Kᵢ Range (µM) Inhibition Type
Various Sulfonamides 24.10 - 201.45 4.41 - 150.23 Competitive, Non-competitive

Data represents the general inhibitory potential of the broader sulfonamide class against hPON1.

Tyrosinase Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis and enzymatic browning.

Thiazolidine-2-imines, synthesized from a related sulfonamide structure, have demonstrated significant inhibitory activity against mushroom tyrosinase. researchgate.net Two such analogues, compounds 4a and 4b , exhibited potent inhibition with IC₅₀ values of 1.151 ± 1.25 µM and 2.079 ± 0.87 µM, respectively. These values indicate a much higher potency when compared to the standard tyrosinase inhibitor, kojic acid, which has an IC₅₀ of 16.031 ± 1.27 µM. researchgate.net

Furthermore, a series of bi-heterocyclic sulfonamides were synthesized and evaluated as tyrosinase inhibitors. One notable compound from this series, compound 5 , was identified as a particularly potent inhibitor. nih.gov Similarly, certain sulfonamide chalcone (B49325) derivatives have been shown to possess tyrosinase inhibitory activity, with one compound, 5c , demonstrating an IC₅₀ value of 0.43 ± 0.07 mM, which is more potent than the kojic acid standard (0.60 ± 0.20 mM) in the same study. ukm.my

Table 1: Tyrosinase Inhibition by this compound Analogues

Compound Type IC₅₀ (µM) Standard (Kojic Acid) IC₅₀ (µM)
Thiazolidine-2-imine 4a Analogue 1.151 ± 1.25 researchgate.net 16.031 ± 1.27 researchgate.net
Thiazolidine-2-imine 4b Analogue 2.079 ± 0.87 researchgate.net 16.031 ± 1.27 researchgate.net

Inhibition of Phosphodiesterase-5 (PDE5)

Phosphodiesterase-5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a validated target for therapeutic intervention. wikipedia.orgnih.gov Analogues of this compound have been explored as PDE5 inhibitors.

In a study focused on developing new sildenafil (B151) derivatives, a compound incorporating a thienyl sulfonamide moiety, 5-(2-ethoxy-5-(sulfamoyl)-3-thienyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one (compound 12) , was synthesized. nih.gov Crystal structure analysis of this inhibitor in complex with the PDE5 catalytic domain revealed that while its pyrazolopyrimidinone (B8486647) group overlaps well with that of sildenafil, the sulfonamide group's position differs by as much as 1.5 Å. nih.gov This structural insight suggests that the thiophene sulfonamide scaffold can be effectively utilized to design novel PDE5 inhibitors, with the study highlighting the importance of a small hydrophobic pocket and the H-loop of the enzyme for inhibitor affinity. nih.gov

Determination of Inhibition Kinetics and Modes (Competitive, Non-Competitive, Mixed-Type)

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Studies on sulfonamide derivatives have revealed various modes of inhibition.

For tyrosinase inhibition, kinetic analysis using Lineweaver-Burk plots showed that the bi-heterocyclic sulfonamide compound 5 acts as a non-competitive inhibitor, forming an enzyme-inhibitor complex. nih.gov The inhibition constant (Ki) for this compound was calculated to be 0.09 µM from Dixon plots. nih.gov

In studies of urease inhibition by a different series of sulfonamide derivatives, kinetic analyses demonstrated varied inhibition modes. For instance, compounds 3e , 6a , and 12d were found to be mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netmdpi.com In contrast, derivative 9e was identified as a non-competitive inhibitor of urease. researchgate.netmdpi.com These findings underscore that modifications to the sulfonamide scaffold can significantly influence the mechanism by which these analogues interact with their target enzymes. researchgate.netmdpi.combiorxiv.org

Table 2: Inhibition Kinetics of Sulfonamide Analogues against Various Enzymes

Compound Target Enzyme Inhibition Mode Ki (µM)
compound 5 Tyrosinase Non-competitive nih.gov 0.09 nih.gov
3e Urease Mixed-type researchgate.netmdpi.com N/A
6a Urease Mixed-type researchgate.netmdpi.com N/A
9e Urease Non-competitive researchgate.netmdpi.com N/A

| 12d | Urease | Mixed-type researchgate.netmdpi.com | N/A |

Antioxidant and Radical Scavenging Potency

The potential of this compound analogues as antioxidants has been evaluated through various assays. Research in this area has produced varied results depending on the specific structural modifications of the analogues.

A study on a series of arylsulfonylurea-glucosamine hybrids reported that none of the tested analogues exhibited any radical-scavenging activity. researchgate.net However, a different study focusing on sulfonamides linked with ciprofloxacin, sulfadiazine, and amantadine (B194251) moieties yielded more promising results. researchgate.netmdpi.com Several compounds from this series, specifically 12a , 12b , 12d , 12e , and 12f , demonstrated excellent radical scavenging potency, with activity comparable to the standard antioxidant, vitamin C. researchgate.net This suggests that the antioxidant capacity of thiophene-based sulfonamides is highly dependent on the nature of the substituents attached to the core structure.

Ligand-Receptor Binding Affinity Characterization (e.g., Nicotinic Acetylcholine (B1216132) Receptors, BRD4(BD1))

The binding affinity of this compound analogues to specific biological receptors has been a subject of investigation, particularly concerning nicotinic acetylcholine receptors and bromodomains.

Nicotinic Acetylcholine Receptors (nAChRs): Analogues based on a tetrahydro-cyclopenta[c]quinoline-8-sulfonamide core structure have been identified as potent modulators of the α7 nicotinic acetylcholine receptor. nih.gov For example, the compound GAT107 , which is (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, functions as a positive allosteric modulator (PAM) and can also directly activate the receptor's ion channel through an allosteric mechanism. nih.govresearchgate.net This dual activity highlights the potential of this chemical scaffold to interact with distinct sites on the α7 nAChR. nih.gov

Bromodomain-Containing Protein 4 (BRD4): BRD4, a member of the BET family of proteins, contains two bromodomains, BD1 and BD2, which are attractive targets in cancer therapy. mdpi.comnih.gov Several inhibitors targeting these domains incorporate sulfonamide moieties. A phenylisoxazole sulfonamide derivative, compound 3.27 , showed potent inhibition of both BRD4(BD1) and BRD4(BD2) with IC₅₀ values of 70 nM and 140 nM, respectively. nih.gov Another compound, ZL0580 , a phenylurea sulfonamide, was identified as a selective BRD4-BD1 inhibitor with an IC₅₀ of 163 nM, demonstrating 11-fold selectivity over BD2. nih.gov The binding affinity of these compounds indicates that the sulfonamide group can be a key interacting feature within the acetyl-lysine binding pocket of BRD4 bromodomains. mdpi.comnih.gov

Table 3: Binding Affinity of Sulfonamide Analogues for BRD4 Bromodomains

Compound Target Bromodomain IC₅₀ (nM) Selectivity
Compound 3.27 BRD4(BD1) 70 nih.gov ~2-fold for BD1 nih.gov
BRD4(BD2) 140 nih.gov

| ZL0580 | BRD4(BD1) | 163 nih.gov | 11-fold for BD1 nih.gov |


Structure Activity Relationship Sar and Lead Optimization Studies for 3 Bromothiophene 2 Sulfonamide Analogues

Influence of Substituent Variation on Biological Activity

The biological profile of thiophene (B33073) sulfonamides can be significantly altered by modifying substituents at various positions on the thiophene ring and the sulfonamide group. These modifications influence the compound's electronic, steric, and lipophilic properties, which in turn affect its interaction with biological targets.

Impact of Halogen Atom (Bromine) Position and Nature

The position and nature of the halogen atom on the thiophene ring are critical determinants of a molecule's reactivity and biological efficacy. While the subject compound is 3-bromothiophene-2-sulfonamide, much of the available research focuses on the 5-bromo isomer, 5-bromothiophene-2-sulfonamide (B1270684), which serves as a valuable case study. The bromine atom at the 5-position is crucial for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl groups, leading to the synthesis of novel derivatives with varied biological activities, including potent urease inhibitors and antibacterial agents. researchgate.netresearchgate.net

Effects of Alkyl and Aryl Substituents on the Sulfonamide Nitrogen

Modification of the sulfonamide nitrogen (N1 position) with alkyl or aryl groups is a common strategy to modulate the physicochemical properties and biological activity of sulfonamide-based drugs. slideshare.net Introducing substituents at this position can impact the compound's acidity (pKa), lipophilicity, and hydrogen-bonding capacity.

Recent studies on 5-bromothiophene-2-sulfonamide have demonstrated the impact of N-alkylation on antibacterial activity. A series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and tested against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov The study revealed that the length and nature of the alkyl chain significantly influenced the compound's potency. For example, the N-propyl derivative (5-bromo-N-propylthiophene-2-sulfonamide) was identified as a highly potent compound against resistant bacterial strains, with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL. nih.gov The introduction of linear alkyl groups is thought to enhance the molecule's ability to penetrate bacterial cells. nih.gov

CompoundN-SubstituentYield (%)Antibacterial Activity (MIC, μg/mL)Reference
3a Ethyl72Not specified as most potent nih.gov
3b Propyl780.39 nih.gov
3c Isopropyl62Not specified as most potent nih.gov

This table illustrates the effect of N-alkylation on the synthesis and antibacterial activity of 5-bromothiophene-2-sulfonamide derivatives. The N-propyl derivative showed the highest potency.

The steric bulk of the alkyl group also plays a role, as evidenced by the lower reaction yield for the N-isopropyl derivative compared to the N-ethyl and N-propyl analogues, which is attributed to steric hindrance. nih.gov This suggests that while some degree of lipophilicity is beneficial, excessive steric bulk at the sulfonamide nitrogen might be detrimental to either the synthesis or the biological activity.

Role of Electron-Donating and Electron-Withdrawing Groups on Aromatic Rings

In the development of inhibitors for cyclin-dependent kinase 5 (cdk5), a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides highlighted the importance of substituents on the benzothiazole (B30560) ring system. nih.gov While the study did not systematically vary EDGs and EWGs, the unsubstituted benzothiazole derivative itself was found to be a moderately potent inhibitor. Further modifications to this appended aromatic system would be a logical step in lead optimization.

A separate study on anisidine derivatives found that incorporating either alkyl or aryl substituents on the phenyl ring led to a 10-fold decrease in potency, demonstrating that unsubstituted or minimally substituted aromatic rings can be preferable for certain targets. acs.org Conversely, in other molecular contexts, the addition of specific groups is essential. For instance, the development of N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide as a potent 5-lipoxygenase inhibitor underscores the beneficial effect of a halogenated aryl ether substituent. nih.gov The fluorine atom, a classic EWG, can enhance binding affinity and improve metabolic stability.

Design StrategyRationalePotential Effect on Activity
Vary halogen position (e.g., 3-bromo vs. 5-bromo)Alter electronic distribution and directional interactionsModify binding affinity and selectivity
Introduce small N-alkyl chainsIncrease lipophilicity and cell permeabilityEnhance potency (e.g., antibacterial activity)
Add aryl groups via cross-couplingExplore new binding pockets and interactionsPotentially increase or decrease activity depending on target
Modify aryl rings with EDGs/EWGsFine-tune electronic properties and polarityModulate target engagement and pharmacokinetic properties

This table summarizes key structure-activity relationship insights for thiophene sulfonamides.

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design leverages SAR data to make targeted chemical modifications that enhance a compound's therapeutic properties. For this compound analogues, several principles can be applied. A primary strategy involves using the thiophene scaffold as a central core for orienting substituents into specific binding pockets of a target enzyme or receptor. nih.gov

One key principle is scaffold hopping and bioisosteric replacement . The thiophene ring itself is often used as a bioisostere for a phenyl ring, which can lead to improved physicochemical properties and binding affinity. nih.gov Building upon the this compound core, rational design might involve replacing the bromine with other groups or cyclizing the sulfonamide moiety to create more rigid structures that can improve selectivity by reducing off-target binding.

Another principle is structure-based design , which relies on knowledge of the three-dimensional structure of the biological target, often obtained through X-ray crystallography. For example, in the design of carbonic anhydrase inhibitors, X-ray structures of inhibitor-bound enzymes revealed that thioether derivatives engaged in extensive interactions within a hydrophobic pocket of the active site, providing a clear rationale for their high potency and selectivity. nih.gov Similarly, designing analogues of this compound would benefit from co-crystal structures to visualize how the thiophene ring, the bromine atom, and the sulfonamide group orient themselves within the target's binding site. This allows for the precise addition of functional groups to exploit specific interactions, such as hydrogen bonds or hydrophobic contacts, to enhance potency. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known target structure, ligand-based methods are invaluable. Pharmacophore modeling is a central technique in this approach. A pharmacophore is an abstract 3D representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr

To design novel this compound analogues, a pharmacophore model could be generated from a set of known active compounds. This model would define the optimal spatial arrangement of key features. pharmacophorejournal.com For a typical thiophene sulfonamide inhibitor, a pharmacophore model might include:

A hydrogen bond acceptor feature for the sulfonyl oxygens.

A hydrogen bond donor feature for the sulfonamide N-H.

A hydrophobic/aromatic feature representing the thiophene ring.

A halogen bond donor feature for the bromine atom.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify new, structurally diverse molecules that fit the model and are therefore likely to be active. researchgate.net This approach is a powerful tool for hit identification and lead generation. Furthermore, pharmacophore models can be integrated with other computational tools, such as molecular docking, to refine search results and predict binding poses with higher accuracy. dergipark.org.tr Ligand-based QSAR (Quantitative Structure-Activity Relationship) models can also be developed to mathematically correlate physicochemical properties with biological activity, providing predictive power for newly designed analogues. pharmacophorejournal.com

Advanced Applications in Medicinal Chemistry and Research Prospects

3-Bromothiophene-2-sulfonamide as a Scaffold for Novel Therapeutic Agents

The this compound moiety is a privileged scaffold in drug discovery, offering a versatile template for creating new therapeutic agents. nih.govnih.gov Its chemical structure allows for straightforward modifications, such as Suzuki cross-coupling reactions and N-alkylation, to generate a diverse library of derivatives. nih.govresearchgate.net The hybridization of the thiophene (B33073) ring with a sulfonamide group results in molecules with a wide range of biological activities. researchgate.net

Researchers have successfully synthesized various derivatives from this scaffold and evaluated their therapeutic potential. For instance, a series of 5-arylthiophene-2-sulfonamides, synthesized from 5-bromothiophene-2-sulfonamide (B1270684) via Suzuki coupling, demonstrated significant urease inhibition activity. researchgate.net One derivative, 5-Phenylthiophene-2-sulfonamide, showed higher potency than the standard inhibitor, thiourea. researchgate.net In another study, N-alkylated derivatives of 5-bromothiophene-2-sulfonamide were synthesized and tested against clinically isolated New Delhi metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov These modifications aim to enhance the biological properties of the parent compound, leading to the discovery of potent agents against drug-resistant bacteria. nih.gov The combination of the thiophene core and the sulfonamide group is crucial for the biological activities observed in these derivatives, which include antibacterial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

Table 1: Biological Activities of this compound Derivatives
Derivative ClassSynthesis MethodReported Biological ActivityReference
5-Arylthiophene-2-sulfonamidesSuzuki Cross-CouplingUrease Inhibition, Hemolytic Activity researchgate.net
5-Bromo-N-alkylthiophene-2-sulfonamidesN-Alkylation with alkyl bromidesAntibacterial activity against NDM-1 producing Klebsiella pneumoniae nih.gov

Development of Prodrug Strategies for Sulfonamide Derivatives

Prodrug design is a key strategy employed to overcome limitations of drug candidates, such as poor solubility, instability, or lack of site-specific delivery. mdpi.com For sulfonamide derivatives, several prodrug approaches have been developed to improve their pharmacokinetic and pharmacodynamic profiles.

N-acylation of the sulfonamide group is a common prodrug strategy to enhance the physicochemical properties of the parent drug, particularly its aqueous solubility. nih.govresearchgate.net This approach involves attaching a solubilizing tail to the sulfonamide nitrogen via an acyl group. nih.gov These N-acyl sulfonamide prodrugs are designed to be stable in the gastrointestinal tract and then metabolically cleaved in the body to release the active sulfonamide drug. nih.govresearchgate.net The synthesis of these prodrugs can be achieved through various methods, including the reaction of the sulfonamide with acyl chlorides, carboxylic acid anhydrides in the presence of a Lewis acid, or with carboxylic acids using coupling agents like carbodiimides. researchgate.netresearchgate.net This strategy has been successfully applied to develop potential prodrugs for cyclin-dependent kinase inhibitors, demonstrating improved solubility and effective release of the active drug in pharmacokinetic studies. nih.gov

Azo-linked prodrugs are specifically designed for targeted drug delivery to the colon. mdpi.comnih.gov This strategy involves linking a drug molecule to a carrier via an azo bond (-N=N-). nih.gov These prodrugs remain intact in the upper gastrointestinal tract but are cleaved by azoreductase enzymes, which are exclusively produced by bacteria in the colon. mdpi.comnih.gov This targeted release is particularly beneficial for treating localized conditions such as inflammatory bowel disease (IBD). nih.gov The design of these prodrugs often focuses on improving their hydrophilic nature to minimize absorption in the stomach and small intestine, ensuring that the bulk of the prodrug reaches the colon for activation. nih.gov This approach allows for the direct delivery of therapeutic agents like 5-aminosalicylic acid to the site of inflammation, potentially increasing efficacy and reducing systemic side effects. nih.gov

A novel and highly targeted prodrug strategy exploits the mechanism of bacterial antibiotic resistance. nih.govnih.gov β-lactamase enzymes are produced by resistant bacteria to inactivate β-lactam antibiotics like penicillin. nih.gov The β-lactamase-activated prodrug concept involves linking a cytotoxic agent to a β-lactam ring, typically a cephalosporin. nih.govacs.org This prodrug is inactive and non-toxic on its own. nih.gov However, in the presence of β-lactamase-producing bacteria, the enzyme cleaves the β-lactam ring, triggering the release of the active drug. acs.orgbiorxiv.org This innovative approach selectively targets and kills resistant pathogens while sparing non-resistant bacteria and the host's microbiota. nih.govnih.gov This strategy has been demonstrated with a cephalosporin-ciprofloxacin conjugate, which showed potent bactericidal activity only against E. coli isolates that express β-lactamase. nih.govacs.org

Table 2: Prodrug Strategies for Sulfonamide and Related Derivatives
Prodrug StrategyLinkageActivation MechanismTherapeutic GoalReference
N-Acyl ProdrugN-Acyl sulfonamideMetabolic cleavage (e.g., by esterases)Improve aqueous solubility and bioavailability nih.govresearchgate.net
Azo-Linked ProdrugAzo (-N=N-)Cleavage by bacterial azoreductases in the colonTargeted drug delivery to the colon (e.g., for IBD) mdpi.comnih.gov
β-Lactamase-Activated Prodrugβ-Lactam (Cephalosporin)Cleavage by bacterial β-lactamase enzymesSelective killing of antibiotic-resistant bacteria nih.govnih.gov

Exploration of Thiophene Sulfonamides in Agrochemical and Material Science Research

The utility of the thiophene sulfonamide scaffold extends beyond medicine into other scientific fields.

In agrochemical research , thiophene-based compounds are recognized for their pesticidal activities, contributing to the development of agents that protect crops from pests and diseases. chemimpex.comresearchgate.net For example, 2-Thiophenesulfonamide is a known environmental transformation product of the herbicide Thifensulfuron-methyl. nih.gov The unique chemical properties of these compounds allow for the modification of existing structures to improve efficacy. chemimpex.com

In material science , thiophenes are valued for their electronic properties and are used as building blocks for organic electronics. nih.govresearchgate.net Thiophene-based materials, which are often fluorescent and semiconducting, are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. nih.govresearchgate.net The electron-rich nature of the thiophene ring makes it a key component in creating π-conjugated systems that are essential for these advanced applications. researchgate.net

Future Directions and Challenges in the Discovery of New Thiophene Sulfonamide Analogues

The discovery of new therapeutic agents based on the thiophene sulfonamide scaffold is an active area of research, though it faces several challenges. A primary challenge is overcoming the emergence of drug resistance in pathogens and cancer cells. Furthermore, achieving high selectivity for the intended biological target to minimize off-target effects and toxicity remains a significant hurdle.

Future research will likely focus on several key areas. The development of novel, efficient, and sustainable synthetic methodologies is crucial for generating diverse libraries of thiophene sulfonamide analogues for screening. researchgate.net The strategy of creating hybrid molecules, which combine the thiophene sulfonamide scaffold with other pharmacologically active moieties, holds promise for developing drugs with dual mechanisms of action or improved potency. researchgate.net Additionally, the use of computational tools, such as molecular docking and structure-activity relationship (SAR) studies, will be instrumental in the rational design of more potent and selective inhibitors. nih.gov These in-silico methods can help predict how different substituents on the thiophene sulfonamide core will affect binding to a target, thereby guiding synthetic efforts and accelerating the discovery of new lead compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromothiophene-2-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sulfonation of 3-bromothiophene derivatives using chlorosulfonic acid, followed by amidation with ammonia or methylamine. Intermediates like 3-bromothiophene-2-sulfonyl chloride (CAS 170727-02-3) are critical and characterized via 1H^1 \text{H}/13C^{13} \text{C} NMR, IR spectroscopy (sulfonyl chloride peak ~1360 cm1^{-1}), and elemental analysis. Purity is confirmed by HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1 \text{H} NMR for aromatic proton signals (δ 7.2–7.8 ppm) and sulfonamide NH2_2 (δ 5.5–6.0 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion peaks (e.g., [M+H]+^+ at m/z 261.53 for C4_4H3_3BrN2_2O2_2S2_2).
  • Elemental Analysis : To confirm C, H, N, S, and Br ratios .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

  • Methodological Answer : Use in vitro assays like broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and validate results with triplicate experiments. Note that conflicting data may arise due to variations in bacterial strain susceptibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like inoculum size, incubation time, and solvent (DMSO concentration ≤1%).
  • Structural Confirmation : Re-characterize compounds to rule out impurities (e.g., residual sulfonyl chloride).
  • Mechanistic Studies : Use transcriptomics or enzyme inhibition assays (e.g., dihydropteroate synthase for sulfonamides) to identify target pathways .

Q. What strategies optimize the synthetic yield of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3_3)4_4, CuI, or NiCl2_2 for Suzuki-Miyaura couplings with boronic acids.
  • Solvent Optimization : Use THF/DMF mixtures (3:1) at 80°C for 12 hours.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate products with >90% yield .

Q. How does the electronic nature of the sulfonamide group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The sulfonamide group acts as a strong electron-withdrawing group, directing electrophilic attacks to the 5-position of the thiophene ring. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution, while experimental validation uses regioselective bromination or nitration followed by X-ray crystallography .

Q. What are the challenges in establishing structure-activity relationships (SAR) for brominated thiophene sulfonamides?

  • Methodological Answer :
  • Variable Substituent Effects : Bromine at the 3-position vs. 5-position alters steric hindrance and electronic effects.
  • Biological Assay Limitations : Use orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition) to differentiate true activity from nonspecific effects.
  • Data Integration : Apply multivariate analysis (e.g., PCA) to correlate substituent parameters (Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.